molecular formula C9H6FN5S B3164685 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-36-2

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3164685
CAS No.: 893643-36-2
M. Wt: 235.24 g/mol
InChI Key: CUPBWHCZYYOFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazolothiadiazole core

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may interact with its targets by binding to their active sites and inhibiting their function.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds , it can be inferred that multiple biochemical pathways could be affected. These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and its behavior in the body.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may induce cell death (in the case of anticancer activity), inhibit microbial growth (in the case of antimicrobial activity), reduce pain and inflammation (in the case of analgesic and anti-inflammatory activities), neutralize reactive oxygen species (in the case of antioxidant activity), inhibit viral replication (in the case of antiviral activity), and inhibit enzymatic processes (in the case of enzyme inhibitory activities).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form an intermediate, which is then cyclized to produce the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

  • 3-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

  • 3-(2-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Uniqueness: 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBWHCZYYOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 3
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 4
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 5
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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